

# 3,5-di-tert-butylcatechol CAS number 1020-31-1

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## Compound of Interest

Compound Name: 3,5-Di-tert-butylcatechol

Cat. No.: B085793

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An In-depth Technical Guide to **3,5-Di-tert-butylcatechol** (CAS 1020-31-1)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3,5-Di-tert-butylcatechol** (3,5-DTBC) is an organic compound featuring a catechol core (a benzene ring with two adjacent hydroxyl groups) substituted with two tert-butyl groups at the 3 and 5 positions.<sup>[1]</sup> Its unique structure, with sterically bulky tert-butyl groups, imparts significant stability and solubility in organic solvents.<sup>[1]</sup> This compound is a crucial intermediate and reagent in organic synthesis, finding applications as a polymerization inhibitor, an antioxidant, and a ligand in coordination chemistry.<sup>[1]</sup> Its ability to undergo reversible oxidation to the corresponding o-quinone makes it a subject of extensive research, particularly in modeling the active sites of catechol oxidase enzymes and in the development of biomimetic catalysts.<sup>[2][3][4]</sup>

## Physicochemical and Spectroscopic Data

The fundamental properties of **3,5-Di-tert-butylcatechol** are summarized below. This data is essential for its handling, application in synthesis, and analytical characterization.

## Physicochemical Properties



Property	Value	Reference
CAS Number	1020-31-1	[1][5][6]
Molecular Formula	C <sub>14</sub> H <sub>22</sub> O <sub>2</sub>	[1]
Molecular Weight	222.32 g/mol	[6][7]
Appearance	White to light yellow crystalline powder	[1][6]
Melting Point	95-100 °C	[5][7]
Boiling Point	309.7 ± 37.0 °C at 760 mmHg	[8]
Density	1.0 ± 0.1 g/cm <sup>3</sup>	[8]
Solubility	Insoluble in water; Soluble in organic solvents	[1][5]
Flash Point	136.5 ± 21.1 °C	[8]
LogP	4.26	[8]

## Spectroscopic Data



Technique	Key Features	Reference
$^1\text{H}$ NMR	Spectra available. Expected signals: tert-butyl protons (singlet, $\sim 1.2$ - $1.4$ ppm), aromatic protons (two doublets, $\sim 6.7$ - $7.0$ ppm), and hydroxyl protons (broad singlet, variable).	[6][9][10]
$^{13}\text{C}$ NMR	Spectra available. Expected signals: tert-butyl carbons ( $\sim 30$ - $35$ ppm), aromatic carbons ( $\sim 110$ - $150$ ppm).	[6][11][12]
Mass Spectrometry	Exact Mass: 222.161987. The oxidized product, 3,5-di-tert-butylquinone, shows $m/z$ 220.	[6][8][13]
Infrared (IR)	Expected peaks: O-H stretch ( $\sim 3400$ - $3500$ $\text{cm}^{-1}$ ), C-H stretch (aliphatic and aromatic, $\sim 2800$ - $3100$ $\text{cm}^{-1}$ ), C=C stretch (aromatic, $\sim 1500$ - $1600$ $\text{cm}^{-1}$ ).	[9][12]

## Experimental Protocols

### Synthesis: Friedel-Crafts Alkylation of Catechol

**3,5-Di-tert-butylcatechol** is commonly synthesized via the Friedel-Crafts alkylation of catechol. While various alkylating agents and catalysts can be used, a general procedure is outlined below.

Objective: To introduce two tert-butyl groups onto the catechol ring.

Materials:

- Catechol

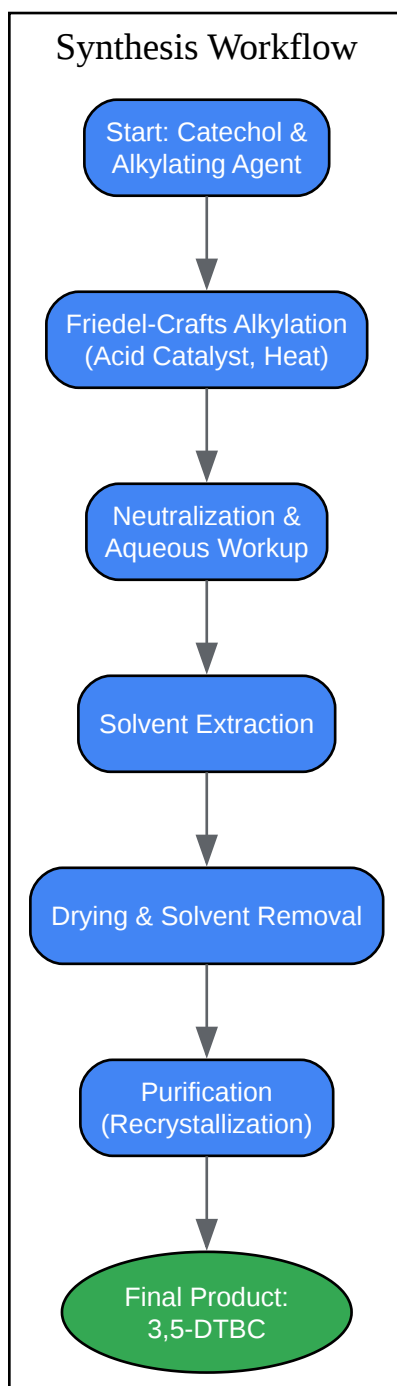


- tert-Butyl alcohol or isobutylene (alkylating agent)
- Acid catalyst (e.g., sulfuric acid, or a solid acid catalyst like NKC-9)[14]
- Solvent (e.g., heptane, or the reaction can be run neat)
- Sodium hydroxide solution (for workup)
- Hydrochloric acid (for workup)
- Anhydrous magnesium sulfate (for drying)
- Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

- In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve catechol in the chosen solvent or heat until molten.[15]
- Add the acid catalyst slowly while maintaining the temperature.
- Introduce the alkylating agent (e.g., tert-butyl alcohol or isobutylene gas) dropwise or via a gas inlet tube at a controlled rate, typically at a temperature between 80-120 °C.[16]
- Maintain the reaction temperature and stir for several hours (e.g., 3-9 hours) to ensure the completion of the dialkylation.[14][16]
- After the reaction, cool the mixture and neutralize it with a sodium hydroxide solution.
- Extract the product into an organic solvent.
- Wash the organic layer with water and then with a dilute hydrochloric acid solution to remove any unreacted catechol.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.





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A generalized workflow for the synthesis of **3,5-di-tert-butylcatechol**.

## Purification: Recrystallization



The crude product from the synthesis can be purified by recrystallization to obtain high-purity crystals.

Objective: To remove impurities from the crude 3,5-DTBC.

Materials:

- Crude 3,5-DTBC
- Recrystallization solvent (e.g., petroleum ether, pentane, or hexane)[5]

Procedure:

- Dissolve the crude 3,5-DTBC in a minimal amount of the hot recrystallization solvent.
- If any insoluble impurities are present, perform a hot filtration to remove them.
- Allow the hot, saturated solution to cool slowly to room temperature.
- For maximum yield, further cool the solution in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
- Dry the purified crystals under vacuum to remove residual solvent. The product should be white to light yellow crystals.[1][6]

## Key Reactions and Mechanisms

### Oxidation to 3,5-Di-tert-butyl-o-benzoquinone

A hallmark reaction of 3,5-DTBC is its clean, two-electron oxidation to the corresponding ortho-quinone. This reaction is central to its function in biomimetic chemistry, where it serves as a substrate to model the activity of catechol oxidase enzymes.[4][13][17] The oxidation can be achieved using various catalysts, including manganese and copper complexes, in the presence of molecular oxygen or other oxidants like  $\text{H}_2\text{O}_2$ . [3][12][18]

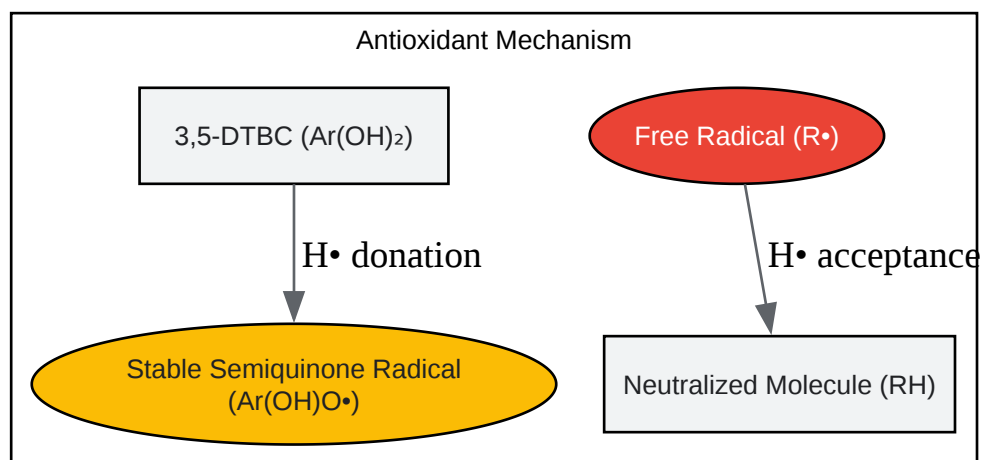


The process involves the removal of two protons and two electrons from the catechol, forming the highly conjugated quinone structure. This transformation is easily monitored spectrophotometrically by the appearance of a strong absorbance band around 400 nm, characteristic of the quinone product.[4][13]

The catalytic oxidation of 3,5-DTBC to its corresponding o-quinone.

## Antioxidant Activity: Free Radical Scavenging

The antioxidant properties of 3,5-DTBC stem from its ability to donate a hydrogen atom from one of its hydroxyl groups to a free radical, effectively neutralizing it.[1] This process generates a stable semiquinone radical, which is less reactive due to resonance delocalization and steric hindrance from the tert-butyl groups. This action terminates the radical chain reactions that lead to oxidative damage in materials and biological systems.



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Mechanism of free radical scavenging by **3,5-di-tert-butylcatechol**.

## Applications in Research and Development

**3,5-Di-tert-butylcatechol** is a versatile compound with several key applications in scientific research and industry.

- **Biomimetic Catalysis:** It is widely used as a substrate in studies mimicking the function of catechol oxidase and dioxygenase enzymes.[2][17] These studies help elucidate enzymatic mechanisms and develop novel catalysts for selective oxidation reactions.[19][20]



- **Organic Synthesis:** It serves as a starting material for the synthesis of its corresponding o-quinone, which is a valuable reagent. It is also used in the preparation of more complex molecules, including novel antioxidants and ligands for metal complexes.[\[21\]](#)
- **Polymerization Inhibitor:** Like other phenolic compounds, it can act as an inhibitor in radical polymerization processes for monomers like styrene and butadiene, preventing premature polymerization during storage and transport.
- **Activator of Ryanodine Receptors:** In pharmacological research, 3,5-DTBC has been identified as a potent activator of the ryanodine receptor 1 (RyR1), a calcium release channel in muscle cells.[\[2\]](#)[\[8\]](#) This property makes it a useful tool for studying calcium signaling pathways, although it is not suitable for diagnosing malignant hyperthermia.[\[2\]](#)

## Safety and Handling

Proper handling of **3,5-Di-tert-butylcatechol** is essential to ensure laboratory safety.

- **Hazard Identification:** The compound is classified as a warning-level hazard. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[\[7\]](#)[\[22\]](#)
- **Personal Protective Equipment (PPE):** When handling, always wear appropriate PPE, including chemical safety goggles, gloves, and a dust mask (such as a type N95) to avoid inhalation of the powder.[\[7\]](#)[\[22\]](#)
- **Handling:** Avoid contact with skin and eyes and prevent the formation of dust.[\[22\]](#) Use in a well-ventilated area or under a chemical fume hood.[\[23\]](#)
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[22\]](#) The material is air-sensitive and should ideally be stored under an inert atmosphere.[\[24\]](#) It is incompatible with strong oxidizing agents.[\[5\]](#)[\[7\]](#)

## Conclusion

**3,5-Di-tert-butylcatechol** is a compound of significant interest due to its accessible synthesis, well-defined redox chemistry, and broad utility. For researchers in organic synthesis, catalysis, and drug development, it serves as a valuable building block, a model substrate for enzymatic studies, and a tool for investigating biological pathways. Its continued study is likely to yield



further insights into catalytic oxidation mechanisms and the design of novel functional molecules.

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